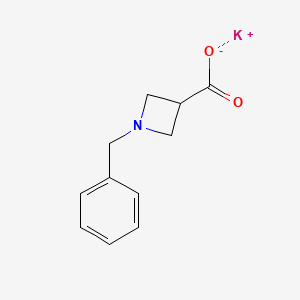![molecular formula C54H77OP B12951689 Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It features a phosphane group bonded to a biphenyl structure, which is further substituted with adamantyl and tricyclohexyl groups. This compound is notable for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Substituents: The adamantyl and tricyclohexyl groups are introduced via Friedel-Crafts alkylation reactions.
Phosphane Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Strong bases or acids, depending on the nature of the substituent being introduced or removed.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used under inert atmosphere conditions.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Depending on the nature of the substitution reaction.
Metal Complexes: Formed through coordination with transition metals.
Aplicaciones Científicas De Investigación
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industrial Chemistry: Used in the synthesis of fine chemicals and specialty polymers.
Mecanismo De Acción
The mechanism by which Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal, thereby affecting the reactivity and selectivity of the catalytic process. The adamantyl and tricyclohexyl groups provide steric bulk, which can enhance the stability of the metal-ligand complex and prevent unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl di-tBuXPhos: Another bulky phosphine ligand with similar steric properties.
Ad-BGPhos: A phosphine ligand with adamantyl groups, used in similar catalytic applications.
Di(adamantan-1-yl)(2-((triisopropylsilyl)oxy)phenyl)phosphine: A related compound with different substituents on the biphenyl core.
Uniqueness
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane stands out due to its unique combination of steric bulk and electronic properties. The presence of both adamantyl and tricyclohexyl groups provides a distinct steric environment that can be fine-tuned for specific catalytic applications. Additionally, the methoxy and methyl groups on the biphenyl core contribute to its electronic characteristics, making it a versatile ligand in various chemical reactions.
Propiedades
Fórmula molecular |
C54H77OP |
|---|---|
Peso molecular |
773.2 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-[3-methoxy-2,4,5-trimethyl-6-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C54H77OP/c1-34-35(2)51(55-4)36(3)52(56(53-28-37-20-38(29-53)22-39(21-37)30-53)54-31-40-23-41(32-54)25-42(24-40)33-54)49(34)50-47(44-16-10-6-11-17-44)26-46(43-14-8-5-9-15-43)27-48(50)45-18-12-7-13-19-45/h26-27,37-45H,5-25,28-33H2,1-4H3 |
Clave InChI |
NKURKSFCAXVZAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5)P(C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)
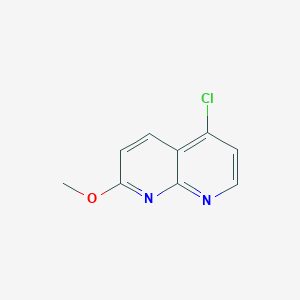

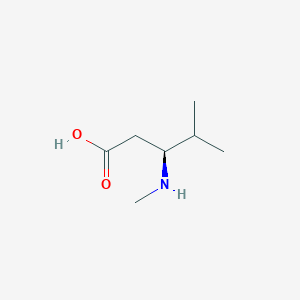
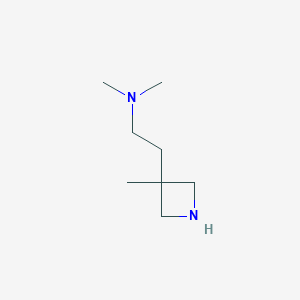
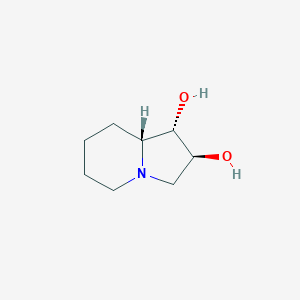
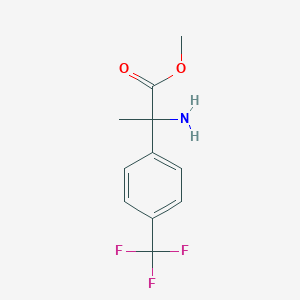
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)

![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)


![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
